N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide: is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonation and subsequent reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods aim to maximize efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonamide group and imidazole ring contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18-10-15(16-11-18)23(20,21)17-12-3-5-13(6-4-12)19-8-7-14(9-19)22-2/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDOWJDIOHRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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